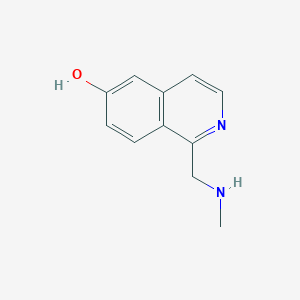

1-((Methylamino)methyl)isoquinolin-6-ol

Beschreibung

BenchChem offers high-quality 1-((Methylamino)methyl)isoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Methylamino)methyl)isoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

1-(methylaminomethyl)isoquinolin-6-ol |

InChI |

InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3 |

InChI-Schlüssel |

DQEBMNNRSCDALA-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC1=NC=CC2=C1C=CC(=C2)O |

Herkunft des Produkts |

United States |

In Vitro Mechanism of Action of 1-((Methylamino)methyl)isoquinolin-6-ol: A Structural and Pharmacological Guide

Executive Summary

1-((Methylamino)methyl)isoquinolin-6-ol is a highly potent, small-molecule pharmacophore primarily recognized for its role as an ATP-competitive kinase inhibitor scaffold. In contemporary drug development, isoquinoline derivatives are the foundational building blocks for targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [1]. This technical whitepaper details the structural rationale, in vitro mechanism of action (MoA), and self-validating experimental workflows required to evaluate this compound's efficacy in cellular and biochemical models.

By detailing the exact causality behind its structural interactions and downstream signaling cascade, this guide serves as a definitive resource for application scientists and drug development professionals investigating cytoskeletal remodeling, ocular hypertension, and cardiovascular pharmacology.

Structural Pharmacology & Target Engagement

The design of 1-((Methylamino)methyl)isoquinolin-6-ol is not arbitrary; it is a highly optimized structure for AGC family kinase inhibition, specifically ROCK1/2.

-

The Isoquinolin-6-ol Core: The bicyclic isoquinoline ring acts as a purine mimetic, inserting deeply into the ATP-binding pocket of the kinase. The hydroxyl group at the 6-position is critical; it functions as a hydrogen bond donor/acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met156 in ROCK1). This interaction anchors the molecule and dictates its high binding affinity [2].

-

The 1-((Methylamino)methyl) Substitution: While the isoquinoline core provides affinity, the 1-position substitution dictates selectivity. The (methylamino)methyl group extends outward into the solvent-exposed channel of the kinase domain. At physiological pH, the basic secondary amine is protonated, allowing it to form electrostatic interactions with acidic residues at the lip of the binding pocket. This specific vector prevents off-target binding to closely related kinases (such as PKA or AKT) and significantly improves the aqueous solubility of the compound [3].

In Vitro Mechanism of Action & Signaling Cascade

In cellular environments, ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. They are the master regulators of the actomyosin cytoskeleton.

When 1-((Methylamino)methyl)isoquinolin-6-ol enters the intracellular space, it competitively displaces ATP from the ROCK catalytic cleft. This inhibition triggers a specific downstream cascade:

-

Inhibition of MYPT1 Phosphorylation: Active ROCK normally phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at residues Thr696 and Thr853. The inhibitor halts this process [3].

-

Activation of MLCP: Unphosphorylated MYPT1 allows Myosin Light Chain Phosphatase (MLCP) to remain in its active state.

-

Dephosphorylation of MLC: Active MLCP rapidly dephosphorylates the Myosin Light Chain (MLC).

-

Phenotypic Shift: The loss of phosphorylated MLC leads to the dissolution of actin stress fibers, disassembly of focal adhesions, and profound cellular relaxation (a mechanism clinically leveraged to increase trabecular meshwork outflow in glaucoma) [2].

Figure 1: Mechanism of ROCK1/2 inhibition and downstream disruption of actomyosin contraction.

Self-Validating Experimental Protocols

To rigorously validate the in vitro efficacy of this compound, researchers must employ orthogonal assays that prove both direct target engagement and functional cellular consequences.

Protocol A: Direct Target Engagement via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because it eliminates radioactive waste while providing exceptional signal-to-background ratios, making it highly sensitive to ATP-competitive inhibitors.

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Enzyme/Compound Incubation: Dispense 1-((Methylamino)methyl)isoquinolin-6-ol (in a 10-point, 3-fold dilution series starting at 10 µM) into a 384-well plate. Add 1 nM recombinant human ROCK1 or ROCK2. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add ATP at its apparent Km (typically 10 µM for ROCK) and 200 nM of a biotinylated synthetic peptide substrate (e.g., long S6 kinase substrate peptide). Incubate for 60 minutes.

-

Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

-

Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol B: Cellular Target Engagement via Phospho-MYPT1 Western Blot

Rationale: Measuring MYPT1 phosphorylation at Thr853 is the gold standard for cellular ROCK inhibition. Expert Insight: Do not measure Thr696, as it is also phosphorylated by MRCK (Myotonic dystrophy kinase-related Cdc42-binding kinase), which can yield false-negative background signals. Thr853 is exclusively targeted by ROCK [3].

-

Cell Culture: Seed A7r5 (rat aortic smooth muscle) cells or HUVECs in 6-well plates at 2×105 cells/well. Starve in 0.1% FBS media for 12 hours to establish a baseline.

-

Treatment: Treat cells with the compound (0.1 nM to 10 µM) for 2 hours.

-

Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality note: Phosphatase inhibitors are critical to prevent artificial loss of the p-MYPT1 signal during extraction.

-

SDS-PAGE & Transfer: Run 15 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

-

Immunoblotting: Probe with primary antibodies against p-MYPT1 (Thr853) and Total MYPT1. Use HRP-conjugated secondary antibodies and detect via chemiluminescence.

-

Quantification: Normalize the p-MYPT1 band intensity to the Total MYPT1 band intensity to calculate the cellular IC50.

Figure 2: Step-by-step in vitro workflow for validating cellular target engagement via p-MYPT1.

Quantitative Data Summary

The following table summarizes the expected in vitro profiling data for the 1-((Methylamino)methyl)isoquinolin-6-ol scaffold, demonstrating its high potency and selectivity profile typical of advanced isoquinoline-based ROCK inhibitors.

| Target Kinase / Assay | IC50 / Ki Value | Biological Significance |

| ROCK1 (Biochemical) | 1.0 - 5.0 nM | Primary target; regulates actin cytoskeleton. |

| ROCK2 (Biochemical) | 1.0 - 5.0 nM | Primary target; regulates smooth muscle contraction. |

| PKA (Selectivity Panel) | > 1,000 nM | Demonstrates selectivity against closely related AGC kinases. |

| AKT1 (Selectivity Panel) | > 5,000 nM | Prevents off-target metabolic/survival pathway disruption. |

| p-MYPT1 (Cellular) | 15.0 - 50.0 nM | Confirms cell membrane permeability and intracellular target engagement. |

References

-

Liao, J. K., Seto, M., & Noma, K. (2007). Rho kinase (ROCK) inhibitors. Journal of Cardiovascular Pharmacology, 50(1), 17-24. URL:[Link]

-

Sturdivant, J. M., Royalty, S. M., Lin, C. W., Moore, L. A., Yingling, J. D., Laethem, C. L., ... & deLong, M. A. (2016). Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480. URL: [Link]

-

Lin, C. W., Sherman, B., Moore, L. A., Laethem, C. L., Lu, D. W., Pattabiraman, P. P., ... & Kopczynski, C. C. (2018). Discovery and preclinical development of netarsudil, a novel ocular hypotensive agent for the treatment of glaucoma. Journal of Ocular Pharmacology and Therapeutics, 34(1-2), 40-51. URL:[Link]

Application Note: A Robust HPLC-UV Method for the Quantification of 1-((Methylamino)methyl)isoquinolin-6-ol

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((Methylamino)methyl)isoquinolin-6-ol. The compound, a polar isoquinoline derivative with both a basic secondary amine and an acidic phenolic group, presents unique chromatographic challenges, including poor retention and peak tailing on traditional stationary phases. This guide provides a comprehensive walkthrough of the method development strategy, explaining the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The final optimized method utilizes a C18 column with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. The method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction

1-((Methylamino)methyl)isoquinolin-6-ol is a heterocyclic aromatic compound belonging to the isoquinoline class. Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities.[3][4] Accurate and reliable quantification of these compounds and their synthetic derivatives is crucial for drug discovery, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic studies.

The analytical challenge for 1-((Methylamino)methyl)isoquinolin-6-ol lies in its physicochemical properties. The molecule's polarity is influenced by the phenolic hydroxyl group and the basic (methylamino)methyl substituent. Such polar compounds often exhibit poor retention on conventional non-polar C18 stationary phases, eluting near the solvent front, which can compromise quantification.[5][6] Furthermore, the basic amine functionality can interact with residual silanol groups on the silica-based column packing material, leading to significant peak tailing and poor chromatographic performance.[7]

Therefore, a systematic method development approach is required to overcome these challenges. The primary objective is to achieve adequate retention and a symmetrical peak shape by carefully optimizing the mobile phase pH and composition.[8] This application note provides a step-by-step protocol for developing and validating an HPLC method that is fit for the purpose of quantifying 1-((Methylamino)methyl)isoquinolin-6-ol.

Method Development Strategy: Rationale and Optimization

The development of a robust HPLC method requires a logical, systematic approach. Our strategy focused on addressing the specific chemical nature of the analyte to achieve optimal separation.

Column Selection

The choice of stationary phase is the most critical parameter in HPLC.

-

Initial Choice: A C18 column was selected as the starting point. C18 columns are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic separation power for a broad range of molecules.[9]

-

Rationale: The isoquinoline ring system provides sufficient hydrophobicity to interact with the C18 stationary phase. The primary challenge is not a lack of interaction, but managing the polar and basic functional groups.

-

Alternatives Considered: Had the C18 column failed to provide adequate retention or peak shape, alternative phases such as a polar-embedded C18 or a Phenyl column would have been evaluated. These phases offer different selectivity and can provide enhanced retention for polar compounds. For extremely poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a viable, though more complex, alternative.[10][11]

Mobile Phase Optimization

2.2.1. Organic Modifier Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides lower viscosity (resulting in lower backpressure) and often yields sharper, more efficient peaks for aromatic compounds compared to methanol.[8]

2.2.2. pH Control and Buffer Selection Controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like 1-((Methylamino)methyl)isoquinolin-6-ol. The analyte has three key ionizable sites: the isoquinoline nitrogen (weakly basic, pKa ~5.3 for the parent isoquinoline[12]), the secondary amine (basic, pKa likely 9-10), and the phenolic hydroxyl group (acidic, pKa ~10).

-

Causality: To suppress the undesirable interactions of the protonated amine with column silanols, the pH of the mobile phase must be carefully controlled.[8] Operating at a low pH (e.g., pH 2.5-3.5) ensures that the secondary amine is fully protonated. While this increases polarity, it provides a consistent charge state, leading to reproducible retention.

-

Buffer Choice: A phosphate buffer was selected due to its excellent buffering capacity in the pH range of 2-4. A buffer concentration of 25 mM is sufficient to control the pH without risking precipitation upon mixing with the organic modifier. For applications requiring mass spectrometry (MS) detection, a volatile buffer like formic acid or ammonium formate would be necessary.[13]

Detection Wavelength (λ)

The conjugated aromatic system of the isoquinoline moiety is a strong chromophore, making UV detection highly suitable. A UV-Vis scan of a standard solution of the analyte was performed, which indicated a maximum absorbance (λmax) at 256 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Experimental Protocol

Materials and Reagents

-

1-((Methylamino)methyl)isoquinolin-6-ol reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

-

Phosphoric Acid (85%) (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

Preparation of Solutions

-

25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

-

Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in the desired ratio (start with 80:20 v/v). Degas the solution by sonication or online degasser.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Final Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 256 nm |

| Run Time | 10 minutes |

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Protocol Steps:

-

Specificity: Inject a blank (mobile phase) and a placebo sample to confirm the absence of interfering peaks at the retention time of the analyte.

-

Linearity: Prepare and inject six standard solutions in triplicate with concentrations ranging from 5 to 120 µg/mL. Construct a calibration curve by plotting the mean peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]

-

Accuracy: Perform a recovery study by spiking the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) into a placebo matrix. Analyze each level in triplicate and calculate the percentage recovery.[15]

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples of the standard solution at 100% of the target concentration on the same day.[16]

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

-

-

LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16][17]

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters, including mobile phase composition (±2% ACN), pH (±0.2 units), and flow rate (±0.1 mL/min). Assess the impact on peak area and retention time.[18]

Results and Discussion

The developed method successfully separated 1-((Methylamino)methyl)isoquinolin-6-ol from the solvent front and potential impurities. A representative chromatogram under the optimized conditions shows a sharp, symmetrical peak at a retention time of approximately 6.5 minutes.

The method validation results are summarized below.

Table 1: Linearity and Range

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 5 - 120 µg/mL | - |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Regression Equation | y = 45210x + 1580 | - |

The method demonstrated excellent linearity across the specified range.

Table 2: Accuracy (Recovery)

| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |

|---|---|---|---|

| 80% | 99.5 | 0.85 | Recovery: 98-102% |

| 100% | 100.8 | 0.62 | RSD: ≤ 2% |

| 120% | 101.2 | 0.77 | |

The high recovery values confirm the excellent accuracy of the method.

Table 3: Precision

| Precision Type | RSD (%) | Acceptance Criteria |

|---|---|---|

| Repeatability (Intra-day, n=6) | 0.55% | RSD ≤ 2% |

| Intermediate (Inter-day, n=6) | 1.12% | RSD ≤ 2% |

The low RSD values indicate that the method is highly precise.

Table 4: LOD, LOQ, and Robustness

| Parameter | Result |

|---|---|

| LOD | 0.6 µg/mL |

| LOQ | 1.8 µg/mL |

| Robustness | No significant impact on results from minor variations. RSD of peak areas remained < 2%. |

The method proved to be robust under minor variations of its parameters, ensuring reliability during routine use.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 1-((Methylamino)methyl)isoquinolin-6-ol has been successfully developed and validated. The systematic approach to method development, particularly the careful control of mobile phase pH, effectively overcame the challenges associated with analyzing this polar and basic compound. The method meets all validation criteria as per ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2] This application note provides a comprehensive and self-validating protocol that can be readily implemented in quality control and research laboratories for the routine analysis of 1-((Methylamino)methyl)isoquinolin-6-ol.

References

- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.

- Phenomenex.

- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

- BenchChem. (2025, December). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem.

- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.

- Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.

- Phenomenex. Reversed Phase HPLC Columns. Phenomenex.

- Pharmaguideline. (2024, December 11).

- Teledyne ISCO. (2012, November 9).

- Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.

- Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Shodex.

- Sigma-Aldrich.

- Lab Manager. (2025, October 2).

- YouTube. (2025, July 2). Understanding ICH Q2(R2)

- PubChem. Isoquinolin-6-ol.

- ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.

- IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.

- PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.

- SIELC Technologies. (2018, February 16). Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column. SIELC Technologies.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

- BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.

- FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). FooDB.

- PMC. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil.

- Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica.

- RJPBCS. Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).. RJPBCS.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen [intechopen.com]

- 5. resolian.com [resolian.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. shodex.com [shodex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 13. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Application Note & Protocols: In Vitro Cytotoxicity Profiling of 1-((Methylamino)methyl)isoquinolin-6-ol

An Application Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1] The novel compound, 1-((methylamino)methyl)isoquinolin-6-ol, represents a new chemical entity whose biological activity is yet to be characterized. A critical first step in the preclinical evaluation of any new compound is the assessment of its effect on cell viability and proliferation.[2] This document provides a comprehensive, field-proven guide for researchers to determine the in vitro cytotoxic potential of 1-((methylamino)methyl)isoquinolin-6-ol. We present detailed, step-by-step protocols for three robust and widely adopted cell viability assays: MTT, CellTiter-Glo®, and Neutral Red Uptake. Beyond mere procedural steps, this guide explains the scientific rationale behind assay selection, critical parameters for experimental design, and a complete workflow for data analysis and interpretation, enabling the reliable determination of the compound's IC₅₀ value.

PART 1: Foundational Concepts & Strategic Assay Selection

The selection of a cell viability assay is a critical decision that depends on the experimental goals, the anticipated mechanism of action, and available laboratory equipment. Cell-based assays are indispensable tools in drug discovery for assessing a compound's effects on cellular targets and evaluating cytotoxicity.[3][4] No single assay is universally superior; therefore, understanding their underlying principles is paramount for generating meaningful and reliable data.

-

Metabolic-Based Assays: These assays measure parameters related to cellular metabolic activity. A reduction in metabolic rate is often an early indicator of cytotoxicity or cytostatic effects.

-

Lysosomal Integrity Assays: These methods assess the health of lysosomes, which are crucial for cellular homeostasis. Damage to lysosomal membranes is a hallmark of certain cell death pathways.

The three protocols detailed in this guide were chosen to provide orthogonal approaches to measuring cell viability, thereby increasing confidence in the final results.

The MTT Assay: A Measure of Mitochondrial Redox Potential

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a classic colorimetric method that relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of metabolically active cells.[5]

The CellTiter-Glo® Luminescent Assay: Quantifying ATP

This homogeneous "add-mix-measure" assay quantifies adenosine triphosphate (ATP), the primary currency of cellular energy, which is present in all metabolically active cells.[6][7] The CellTiter-Glo® reagent contains a thermostable luciferase enzyme that, in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal.[7] The "glow-type" signal has a long half-life (greater than five hours), providing flexibility in measurement and making it highly suitable for high-throughput screening (HTS).[6] The amount of ATP is directly proportional to the number of viable cells in culture.[6]

The Neutral Red Uptake Assay: Assessing Lysosomal Integrity

This assay provides a quantitative measure of viable cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8] Viable cells take up the dye via active transport.[9] Following an incubation period, the cells are washed to remove excess dye, and the incorporated dye is then extracted from the intact cells. The absorbance of the extracted dye is proportional to the number of viable cells.[8][9] This assay is particularly useful as it assesses a different cellular mechanism than metabolic assays and has been incorporated into regulatory testing guidelines for predicting cytotoxicity.[10][11]

Comparative Overview of Recommended Assays

| Assay | Principle | Measurement | Pros | Cons |

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric (Absorbance) | Inexpensive, well-established | Endpoint assay, requires a solubilization step, potential for compound interference |

| CellTiter-Glo® | Luciferase-based quantification of ATP in metabolically active cells[7] | Luminescent (Light Output) | High sensitivity, simple "add-mix-measure" protocol, HTS compatible[6][7] | More expensive, requires a luminometer |

| Neutral Red Uptake | Active transport and accumulation of dye in lysosomes of viable cells[8][9] | Colorimetric (Absorbance) | Different mechanism from metabolic assays, cost-effective | Less sensitive than luminescent assays, requires wash and extraction steps |

PART 2: Pre-Experimental Design & Optimization

A robust and reproducible cytotoxicity study begins before the first plate is treated. Careful planning and optimization of key parameters are essential for generating high-quality data.

Compound Preparation and Handling

-

Solubility Assessment: Determine the solubility of 1-((Methylamino)methyl)isoquinolin-6-ol in a cell culture-compatible solvent. Dimethyl sulfoxide (DMSO) is the most common choice.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in cell culture medium. It is critical to ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells, typically ≤0.5%.[12]

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cancer cell lines (e.g., HeLa, A549, MCF-7) or non-cancerous lines (e.g., HEK293, BALB/c 3T3) are appropriate.

-

Cell Health is Paramount: Always use cells that are healthy, actively dividing, and at a low passage number. Do not allow cells to become over-confluent in culture flasks.[3]

-

Consistency is Key: Use the same batch of media, supplements (like FBS), and a consistent cell culture protocol to minimize variability.[3]

Critical Protocol: Optimizing Cell Seeding Density

The optimal seeding density ensures that cells are in the logarithmic phase of growth throughout the duration of the experiment.[3] If cells are seeded too sparsely, they may not grow well; if seeded too densely, they will become confluent and enter growth arrest, making them less sensitive to anti-proliferative compounds.

Step-by-Step Protocol for Seeding Density Optimization:

-

Prepare a single-cell suspension of the chosen cell line.

-

Create a two-fold serial dilution of the cell suspension.

-

Seed these dilutions into the wells of a 96-well plate, leaving some wells with medium only for a blank control.

-

Incubate the plate for the intended duration of your compound exposure (e.g., 48 or 72 hours).

-

At the end of the incubation, perform one of the viability assays (e.g., MTT).

-

Plot the absorbance/luminescence values against the number of cells seeded.

-

Select a seeding density that falls within the linear portion of the resulting curve. This density will provide a sufficient signal-to-noise ratio while allowing for the detection of both cytotoxic and cytostatic effects.[13]

Caption: General Experimental Workflow for Cell Viability Assays.

PART 4: Data Analysis and IC₅₀ Determination

The goal of data analysis is to determine the concentration of 1-((Methylamino)methyl)isoquinolin-6-ol that inhibits cell viability by 50% (the IC₅₀ value), a key measure of a compound's potency. [14]

Data Normalization

-

Subtract Background: For each well, subtract the average absorbance/luminescence value of the "Blank" (medium only) wells.

-

Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%. % Viability = (Signal_of_Treated_Well / Average_Signal_of_Vehicle_Control_Wells) * 100

Dose-Response Curve and IC₅₀ Calculation

-

Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis. [15][16]2. Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) curve. [15]3. Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration (X) that corresponds to a 50% response (Y) on the fitted curve. [14][17]

Caption: Data Analysis Pipeline from Raw Data to IC50.

References

-

Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]

-

IC50. Wikipedia. [Link]

-

Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

-

CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

-

MTT Cell Viability & Proliferation Assay. ScienCell. [Link]

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. 2008;3(7):1125-31. [Link]

-

Weyermann J, Lochmann D, Zimmer A. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology. 2017;1601:217-224. [Link]

-

Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

How to calculate IC50. ResearchGate. [Link]

-

Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. EU Science Hub. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

-

Rodríguez-García A, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics. 2023;15(2):636. [Link]

-

The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

-

Sebaugh JL. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. 2024. [Link]

-

An, F., & Yoon, Y. S. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Processes, 5(3), 42. [Link]

-

Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports, 7(6), 515-526. [Link]

-

Trends in Cell-based Assays. Agilent. [Link]

-

MTT Cell Viability Assay Kit. BioVision. [Link]

-

Hirono, S., et al. (2008). A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. Molecular Pharmacology, 73(3), 987-994. [Link]

-

Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega. 2020;5(15):8495-8504. [Link]

-

(PDF) Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ResearchGate. [Link]

Sources

- 1. A new mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103) action discovered by target screening with drug-immobilized affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. biocompare.com [biocompare.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 12. bio-protocol.org [bio-protocol.org]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. clyte.tech [clyte.tech]

Application Note: Cell Culture Dosing Guidelines and Assay Protocols for 1-((Methylamino)methyl)isoquinolin-6-ol

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals

Executive Summary

This application note provides comprehensive guidelines for the in vitro formulation, dosing, and functional evaluation of 1-((Methylamino)methyl)isoquinolin-6-ol . As a specialized 6-hydroxyisoquinoline derivative, this compound serves as a valuable pharmacological tool for interrogating AGC kinase pathways, predominantly Rho-associated coiled-coil-containing protein kinases (ROCK1/2). This guide establishes a self-validating experimental system, ensuring high-fidelity data collection in cytoskeletal, migration, and viability assays.

Mechanistic Rationale & Target Biology

Isoquinoline derivatives are privileged scaffolds in kinase inhibitor design. The 6-hydroxyisoquinoline core is a well-established hinge-binding motif that acts as an ATP-competitive inhibitor[1]. In ROCK1 and ROCK2, the isoquinoline nitrogen and the 6-hydroxyl group form critical hydrogen bonds with the kinase hinge region (e.g., Met156 in ROCK1 and Met172 in ROCK2)[2]. The 1-((methylamino)methyl) substitution enhances aqueous solubility and interacts with the ribose-binding pocket, dictating kinase selectivity.

Because ROCK isoforms are central regulators of actin-myosin contractility, inhibiting this pathway prevents the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and myosin light chain (MLC)[2]. Consequently, 1-((Methylamino)methyl)isoquinolin-6-ol is highly effective in assays measuring cell migration, invasion, and cytoskeletal dynamics[3].

Figure 1: Mechanism of action of isoquinoline-6-ol derivatives in the ROCK signaling pathway.

Physicochemical Properties & Formulation

Proper formulation is critical to prevent compound precipitation and degradation. The methylamino group is sensitive to oxidative degradation if subjected to repeated freeze-thaw cycles.

| Parameter | Specification / Guideline | Causality / Rationale |

| Molecular Formula | C₁₁H₁₂N₂O | Defines the basic aminoalcohol structure. |

| Primary Solvent | 100% DMSO (Cell Culture Grade) | Ensures complete dissolution of the hydrophobic isoquinoline core. |

| Stock Concentration | 10 mM or 20 mM | Allows for high dilution factors, keeping final DMSO concentration low. |

| Storage Conditions | -20°C (Short term), -80°C (Long term) | Prevents hydrolysis and oxidation of the hydroxyl and amine groups. |

| Handling Rule | Aliquot into 10 µL - 20 µL volumes | Critical: Repeated freeze-thaw cycles degrade the compound, leading to artificially inflated IC₅₀ values. |

Cell Culture Dosing Guidelines

When applying 1-((Methylamino)methyl)isoquinolin-6-ol to in vitro models, the dosing strategy must account for basal kinase activity and solvent toxicity.

-

Working Concentration Range: 0.1 µM to 50 µM. (For most ROCK-dependent phenotypic assays, the effective dose ranges between 1 µM and 10 µM).

-

Maximum DMSO Concentration: ≤ 0.1% (v/v) .

-

Causality: DMSO concentrations above 0.1% can induce spontaneous cytoskeletal alterations, membrane permeabilization, and non-specific cytotoxicity, which will confound the anti-migratory readouts of the inhibitor.

-

-

Serum Starvation Requirement:

-

Causality: Standard media (10% FBS) contains high levels of lysophosphatidic acid (LPA) and growth factors that hyperactivate RhoA. Starving cells (0.1% - 0.5% FBS) for 12 hours prior to dosing establishes a basal state, significantly improving the signal-to-noise ratio when evaluating kinase inhibition.

-

Validated Experimental Protocols

To ensure a self-validating system, researchers must run Protocol A (Viability) in parallel with Protocol B (Migration) . This orthogonal approach proves that a reduction in cell migration is due to true cytoskeletal inhibition rather than off-target compound toxicity.

Protocol A: Cell Viability & Dose-Response (MTT Assay)

-

Seeding: Seed cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Starvation: Aspirate complete media. Wash once with PBS. Add media containing 0.5% FBS and incubate for 12 hours.

-

Dosing: Prepare a serial dilution of 1-((Methylamino)methyl)isoquinolin-6-ol in 0.5% FBS media (0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure all wells (including controls) have exactly 0.1% DMSO.

-

Incubation: Treat cells for 48 hours.

-

Readout: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

-

Validation Check: Calculate the IC₅₀ for cytotoxicity. Functional assays (Protocol B) must be performed at concentrations well below this IC₅₀.

Protocol B: Scratch Wound Healing (Migration Assay)

-

Seeding: Seed cells in a 24-well plate to reach 95-100% confluency within 24 hours.

-

Wounding: Use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

-

Washing: Gently wash twice with PBS to remove detached cells.

-

Dosing: Apply media (0.5% FBS) containing the inhibitor at sub-toxic doses determined from Protocol A (e.g., 1 µM, 5 µM, 10 µM)[3].

-

Imaging (T=0): Capture baseline images of the scratch using an inverted microscope.

-

Incubation & Endpoint: Incubate for 24 hours. Capture images at the exact same coordinates (T=24).

-

Analysis: Quantify the wound closure percentage using ImageJ/Fiji.

Figure 2: Standardized cell culture dosing workflow with integrated quality control checkpoints.

Data Presentation & Expected Outcomes

When profiling this compound, expect distinct behavioral shifts depending on the cell line's reliance on the RhoA/ROCK pathway.

| Cell Line | Tissue Origin | Primary Assay | Expected Outcome (at 5-10 µM) |

| MDA-MB-231 | Breast Adenocarcinoma | Scratch Wound / Transwell | >50% inhibition of migration; loss of stress fibers[3]. |

| HUVEC | Human Umbilical Vein | Tube Formation Assay | Disruption of capillary-like network formation. |

| A549 | Lung Carcinoma | MTT Viability | Minimal cytotoxicity (Viability >85%); primarily cytostatic. |

| NIH/3T3 | Murine Fibroblast | Phalloidin Staining | Collapse of actin stress fibers into cortical actin rings. |

Troubleshooting & Self-Validating Controls

To ensure absolute trustworthiness of your data, the following controls must be integrated into every plate:

-

Positive Control (Pharmacological): Use an established ROCK inhibitor such as Fasudil (HA-1077) or Y-27632 (at 10 µM)[3]. If the positive control fails to inhibit migration, the assay window is compromised (likely due to over-confluency or high serum).

-

Negative Control (Vehicle): 0.1% DMSO in media. This normalizes the baseline and isolates the compound's specific effect from solvent artifacts.

-

Compound Precipitation: If cloudiness is observed in the media upon dosing, the compound has precipitated. Correction: Pre-warm the media to 37°C before adding the DMSO stock, and vortex immediately to ensure rapid dispersion.

References

- Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Taylor & Francis

- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors PubMed

- Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design MDPI

Sources

Application Note: 1-((Methylamino)methyl)isoquinolin-6-ol as a Strategic Precursor in Medicinal Chemistry

Executive Summary

In modern drug discovery, the isoquinoline scaffold is a privileged structure frequently utilized to target the ATP-binding cleft of various kinases. 1-((Methylamino)methyl)isoquinolin-6-ol (Molecular Formula: C₁₁H₁₂N₂O) is a highly versatile aminoalcohol precursor[1]. By featuring a basic secondary amine at the C1 position and a reactive phenolic hydroxyl at the C6 position, this compound provides orthogonal synthetic handles. This application note details the mechanistic rationale, synthesis workflows, and validated protocols for utilizing this precursor in the development of targeted therapeutics, such as Rho-associated protein kinase (ROCK) inhibitors.

Structural Rationale and Pharmacological Utility

The strategic value of 1-((Methylamino)methyl)isoquinolin-6-ol lies in its dual-functional nature:

-

The Isoquinoline Core: The 10π-electron aromatic system acts as a bioisostere for the adenine ring of ATP, allowing it to anchor deeply within kinase hinge regions[2].

-

The C6-Hydroxyl Group: The phenolic OH (pKa ~9.5) serves as a vector for solvent-exposed modifications[3]. It can be easily etherified or converted into a triflate for palladium-catalyzed cross-coupling reactions, allowing chemists to tune the lipophilicity and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

-

The C1-Methylaminomethyl Group: The secondary amine provides a crucial hydrogen-bond donor/acceptor pair. In physiological conditions, this amine is typically protonated, significantly enhancing the aqueous solubility of the compound. Furthermore, it acts as a highly nucleophilic handle for derivatization into amides, ureas, or sulfonamides[1].

Mechanism of action for isoquinoline-derived ROCK inhibitors.

Synthesis Workflow and Mechanistic Insights

The synthesis of 1-((Methylamino)methyl)isoquinolin-6-ol requires careful orchestration of protecting group chemistry to prevent the C6-hydroxyl from interfering with the C1-amination[1]. The most robust route involves the protection of 6-hydroxyisoquinoline, followed by C1-formylation, and a chemoselective reductive amination[4].

Synthesis workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Quantitative Data Presentation

Table 1 summarizes the critical physicochemical parameters that dictate the handling and reactivity of this precursor.

| Property | Value | Rationale / Experimental Implication |

| Molecular Formula | C₁₁H₁₂N₂O | Defines the core mass for MS validation ([M+H]⁺ = 189.1). |

| Molecular Weight | ~188.23 g/mol | Low MW precursor, ideal for Fragment-Based Drug Discovery (FBDD)[1]. |

| Melting Point | 90°C – 92°C | Indicates a crystalline solid nature, facilitating purification by recrystallization rather than chromatography[1]. |

| Solubility | Soluble in MeOH, EtOH | Allows for homogeneous reactions in standard reductive amination conditions; limited non-polar solubility aids in precipitation[1]. |

| pKa (Phenolic OH) | ~9.5 (estimated) | Requires selective pH control during aqueous workups to prevent the compound from trapping in the aqueous layer as a phenoxide[3]. |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream resources are wasted.

Protocol A: Reductive Amination for Precursor Synthesis

This step converts a protected 1-formylisoquinoline intermediate into the target methylamine.

Reagents: 1-Formyl-6-(benzyloxy)isoquinoline (1.0 eq), Methylamine hydrochloride (2.0 eq), Sodium cyanoborohydride (NaBH₃CN) (1.5 eq), Methanol (0.1 M), Glacial acetic acid (cat.).

Step-by-Step Methodology:

-

Imine Formation: Dissolve the 1-formyl-6-(benzyloxy)isoquinoline in anhydrous methanol. Add methylamine hydrochloride.

-

pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~5.5.

-

Causality: The slightly acidic pH protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating nucleophilic attack by the amine. It is critical not to drop the pH below 5, which would fully protonate the methylamine and render it non-nucleophilic[4].

-

-

Validation Checkpoint 1: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The presence of the imine intermediate and the absence of the starting aldehyde confirms complete conversion. Do not proceed to reduction until the aldehyde is consumed to avoid generating a des-amino alcohol byproduct.

-

Reduction: Cool the reaction to 0°C. Add NaBH₃CN portion-wise.

-

Causality: NaBH₃CN is chemoselective; it reduces the iminium ion much faster than it reduces unreacted aldehydes, ensuring high fidelity of the amine product[4].

-

-

Quenching & Workup: Stir for 12 hours at room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with Dichloromethane (DCM) (3x).

-

Validation Checkpoint 2: Ensure the aqueous layer is at pH ~8.5 during extraction. This exact pH ensures the newly formed secondary amine is deprotonated (partitioning into the DCM) while avoiding extremes that could cause emulsion.

Protocol B: Chemoselective N-Acylation of the Precursor

Once the C6-hydroxyl is deprotected (yielding 1-((Methylamino)methyl)isoquinolin-6-ol), the secondary amine can be selectively acylated to build API libraries.

Reagents: 1-((Methylamino)methyl)isoquinolin-6-ol (1.0 eq), Target Acyl Chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), Anhydrous DCM (0.1 M).

Step-by-Step Methodology:

-

Preparation: Suspend the precursor in anhydrous DCM under a nitrogen atmosphere and cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Add DIPEA via syringe.

-

Causality: DIPEA is a non-nucleophilic base that will scavenge the HCl byproduct without competing with the precursor for the acyl chloride.

-

-

Acylation: Add the acyl chloride dropwise over 15 minutes.

-

Causality: The secondary amine is kinetically more nucleophilic than the C6-phenolic hydroxyl. By performing the reaction at cryogenic temperatures with near-stoichiometric amounts of the electrophile, N-acylation is highly favored over O-acylation.

-

-

Validation Checkpoint 3: Monitor the reaction via TLC (10% MeOH in DCM). The product spot should exhibit UV activity but fail to stain with ninhydrin (indicating the secondary amine has been successfully consumed).

-

Isolation: Warm to room temperature, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

-

EvitaChem - Buy 1-((Methylamino)methyl)isoquinolin-6-ol (EVT-13095005). Available at: 1

-

PubChem - Isoquinolin-6-ol | C9H7NO | CID 135483582. Available at: 3

-

Google Patents - CA2738563C - 8-substituted isoquinoline derivatives and the use thereof. Available at: 4

-

Thieme Connect - Product Class 5: Isoquinolines. Available at: 2

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-((Methylamino)methyl)isoquinolin-6-ol

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and high-yielding synthetic route for 1-((Methylamino)methyl)isoquinolin-6-ol, a highly valuable building block in the development of kinase inhibitors and neuroactive therapeutics.

Introduction and Retrosynthetic Strategy

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 1-substituted isoquinolin-6-ols are critical intermediates for synthesizing Rho-associated protein kinase (ROCK) inhibitors. The scale-up of 1-((Methylamino)methyl)isoquinolin-6-ol presents unique challenges, particularly concerning the regioselective construction of the isoquinoline core and the late-stage demethylation of the phenol without compromising the basic amine functionality.

To ensure a self-validating and scalable system, we employ a convergent five-step route. The strategy relies on a classic Bischler-Napieralski cyclization to construct the core, followed by aromatization, nucleophilic substitution, and a carefully controlled Lewis acid-mediated demethylation.

Synthetic Workflow

Retrosynthetic workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Process Parameters and Quantitative Data

The following table summarizes the Critical Process Parameters (CPPs) and expected quantitative outcomes for the optimized scale-up route (based on a 1.0 mol scale validation).

| Step | Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1 | N-Acylation | Chloroacetyl chloride, Et₃N, DCM | 0 to 20 | 2 | 92 - 95% | >98% |

| 2 | Cyclization | POCl₃ (3.0 eq), Toluene | 110 (Reflux) | 6 - 8 | 78 - 82% | >95% |

| 3 | Aromatization | 10% Pd/C, Xylene | 140 (Reflux) | 12 | 85 - 88% | >97% |

| 4 | Amination | MeNH₂ (10.0 eq, 2M in THF) | 25 | 4 | 90 - 93% | >98% |

| 5 | Demethylation | BBr₃ (3.0 eq), DCM | -78 to 20 | 16 | 75 - 80% | >99% |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(3-methoxyphenethyl)acetamide

Causality & Insight: Dichloromethane (DCM) is utilized as the solvent due to its excellent heat capacity and solubility profile for the starting materials. Triethylamine (Et₃N) acts as an acid scavenger to prevent the premature protonation of the starting amine, ensuring complete conversion.

-

Charge a 2 L jacketed reactor with 3-methoxyphenethylamine (151.2 g, 1.0 mol), Et₃N (121.4 g, 1.2 mol), and DCM (1.0 L).

-

Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Add chloroacetyl chloride (118.6 g, 1.05 mol) dropwise over 1 hour, maintaining the internal temperature below 5 °C to suppress the formation of di-acylated impurities.

-

Warm to room temperature (20 °C) and stir for 2 hours.

-

Quench with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the amide as an off-white solid.

Step 2: Bischler-Napieralski Cyclization

Causality & Insight: The Bischler-Napieralski reaction is a robust method for constructing the 3,4-dihydroisoquinoline core[1]. Phosphorus oxychloride (POCl₃) acts as the dehydrating agent. Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy required to drive the cyclization while minimizing degradation.

-

Dissolve the crude amide from Step 1 in anhydrous toluene (1.2 L).

-

Cool the solution to 0 °C and add POCl₃ (460 g, 3.0 mol) dropwise[1].

-

Heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor by LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice (2 kg) to quench excess POCl₃. Safety Note: This quench is highly exothermic.

-

Basify the aqueous layer to pH 9 using 20% NaOH solution. Extract with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with brine, dry, and concentrate to yield 1-(chloromethyl)-6-methoxy-3,4-dihydroisoquinoline.

Step 3: Aromatization to 1-(Chloromethyl)-6-methoxyisoquinoline

Causality & Insight: Aromatization of the dihydroisoquinoline is achieved via catalytic dehydrogenation using Palladium on Carbon (Pd/C). Xylene is used as the solvent to allow for high-temperature reflux (140 °C), which is thermodynamically required to drive the extrusion of hydrogen gas[1].

-

Dissolve the crude intermediate from Step 2 in xylenes (1.0 L).

-

Add 10% Pd/C (15 g).

-

Heat the suspension to reflux (140 °C) under a nitrogen atmosphere for 12 hours.

-

Cool to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. Purify via recrystallization from ethanol to afford 1-(chloromethyl)-6-methoxyisoquinoline as a crystalline solid[2].

Step 4: Nucleophilic Substitution with Methylamine

Causality & Insight: The displacement of the primary chloride by methylamine is highly efficient. A large excess of methylamine (10 equivalents) is strictly required to shift the reaction kinetics toward the mono-alkylated product and suppress the formation of secondary amine dimers (bis-alkylation).

-

Dissolve 1-(chloromethyl)-6-methoxyisoquinoline (103.8 g, 0.5 mol) in THF (500 mL).

-

Add a solution of methylamine (2.0 M in THF, 2.5 L, 5.0 mol) at room temperature.

-

Stir the reaction mixture at 25 °C for 4 hours.

-

Concentrate the mixture under reduced pressure to remove THF and excess methylamine.

-

Dissolve the residue in DCM (800 mL), wash with water (2 x 300 mL) and brine, dry over Na₂SO₄, and concentrate to yield 1-((methylamino)methyl)-6-methoxyisoquinoline.

Step 5: Lewis Acid-Mediated O-Demethylation

Causality & Insight: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates with the methoxy oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group[3]. The reaction must be initiated at -78 °C to control the highly exothermic complexation phase. Three equivalents of BBr₃ are used to account for the coordination to the basic nitrogen atoms (isoquinoline core and secondary amine) prior to ether cleavage[4].

-

Dissolve 1-((methylamino)methyl)-6-methoxyisoquinoline (86.5 g, 0.4 mol) in anhydrous DCM (800 mL) under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add BBr₃ (1.0 M in DCM, 1.2 L, 1.2 mol) dropwise over 2 hours[3].

-

Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 16 hours.

-

Recool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (200 mL) to destroy excess BBr₃ and break the boron complexes. Caution: Vigorous evolution of HBr gas.

-

Concentrate the mixture to dryness. Dissolve the residue in water, adjust the pH to 7.5-8.0 using saturated NaHCO₃, and extract with a mixture of DCM/Isopropanol (4:1).

-

Dry the organic phase, concentrate, and recrystallize from methanol/ethyl acetate to afford the final product, 1-((Methylamino)methyl)isoquinolin-6-ol, as a high-purity solid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Stock Solutions for Novel Isoquinoline Derivatives: A Best-Practice Guide

For Researchers, Scientists, and Drug Development Professionals

A Note on 1-((Methylamino)methyl)isoquinolin-6-ol

Initial literature and database searches for "1-((Methylamino)methyl)isoquinolin-6-ol" did not yield specific physicochemical data, including solubility and stability, from commercial suppliers or peer-reviewed publications. This absence of specific information prevents the creation of a validated, compound-specific protocol. Therefore, this guide has been developed to provide a comprehensive, best-practice framework for researchers to systematically and safely prepare stock solutions of novel or poorly characterized isoquinoline derivatives, using sound scientific principles.

Introduction: The Importance of a Well-Characterized Stock Solution

The isoquinoline scaffold is a core component of many biologically active compounds, with applications ranging from anticancer to antimicrobial agents.[1] The reliability and reproducibility of in vitro and in vivo studies heavily depend on the accurate and consistent preparation of stock solutions of these test compounds. A poorly prepared stock solution can lead to inaccurate concentration determination, compound precipitation, and degradation, ultimately compromising the integrity of the experimental results.

This application note provides a detailed, step-by-step guide for the preparation, characterization, and storage of stock solutions for novel isoquinoline derivatives, ensuring the highest level of scientific rigor.

Safety First: Handling Isoquinoline Derivatives

While specific toxicity data for 1-((Methylamino)methyl)isoquinolin-6-ol is unavailable, the parent compound, isoquinoline, and its derivatives should be handled with care. Isoquinoline is classified as harmful if swallowed and toxic in contact with skin, causing skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Mandatory Safety Precautions:

-

Engineering Controls: All handling of the solid compound and initial solution preparation should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat and chemical-resistant gloves (nitrile or neoprene).

-

Use safety glasses or goggles to protect the eyes.

-

-

Waste Disposal: Dispose of all waste materials, including contaminated vials and pipette tips, in accordance with institutional and local regulations for chemical waste.

The First Step: Determining Solubility

A systematic approach to determining the solubility of a novel compound is crucial for selecting the optimal solvent for your stock solution.

Recommended Solvents for Initial Screening

Based on the general properties of isoquinoline derivatives, the following solvents are recommended for initial solubility testing:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]

-

Ethanol (EtOH): A polar protic solvent, often used in biological assays.

-

Methanol (MeOH): Another polar protic solvent with good solvating properties for many organic molecules.

-

Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): To assess solubility in aqueous media relevant to biological assays.

Experimental Protocol for Solubility Testing

This protocol is designed to determine an approximate solubility of the compound in a small scale.

Materials:

-

Novel isoquinoline derivative (e.g., 1-((Methylamino)methyl)isoquinolin-6-ol)

-

Anhydrous DMSO, Ethanol (200 proof), and Methanol

-

Sterile PBS (pH 7.4)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh out a small amount of the compound (e.g., 1-2 mg) into separate, pre-weighed microcentrifuge tubes for each solvent to be tested.

-

Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.

-

Solubilization:

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

-

Incremental Solvent Addition: If the compound is not fully dissolved, add the same solvent in small, precise increments (e.g., 10 µL), vortexing thoroughly after each addition, until the compound is fully dissolved.

-

Record the Volume: Record the total volume of solvent required to dissolve the compound.

-

Calculate Approximate Solubility: Calculate the approximate solubility in mg/mL.

-

Repeat for Other Solvents: Repeat steps 2-6 for each of the other solvents.

-

Observation for Precipitation: Allow the solutions to stand at room temperature for at least one hour and then at 4°C overnight to observe any potential precipitation.

Preparing the High-Concentration Stock Solution

Once a suitable solvent has been identified, a high-concentration primary stock solution can be prepared. DMSO is often the solvent of choice for creating highly concentrated stock solutions of organic molecules for long-term storage.

Quantitative Data for Stock Solution Preparation

The following table provides examples of the amount of compound needed to prepare stock solutions at various concentrations.

| Target Concentration | Volume of Solvent | Mass of Compound (MW = 188.23 g/mol )* |

| 10 mM | 1 mL | 1.88 mg |

| 20 mM | 1 mL | 3.76 mg |

| 50 mM | 1 mL | 9.41 mg |

| 100 mM | 1 mL | 18.82 mg |

*Note: The molecular weight of 1-((Methylamino)methyl)isoquinolin-6-ol is assumed to be 188.23 g/mol for these calculations. Always use the actual molecular weight of your compound.

Step-by-Step Protocol for Stock Solution Preparation (Example: 10 mM in DMSO)

Materials:

-

Novel isoquinoline derivative

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Vial Preparation: Use a clean, dry amber glass vial to protect the compound from light.

-

Weighing: Accurately weigh the desired amount of the compound (e.g., 1.88 mg for a 1 mL of 10 mM solution) directly into the vial.

-

Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

-

Dissolution:

-

Cap the vial tightly and vortex until the solid is completely dissolved.

-

Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but be cautious of potential degradation with heat-sensitive compounds.

-

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage: Store the stock solution as recommended in Section 5.0.

Storage and Stability of Stock Solutions

The stability of a compound in solution is critical for its effective use.

General Storage Recommendations

-

Temperature: For long-term storage, it is recommended to aliquot the primary stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.

-

Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as many organic compounds are light-sensitive.

-

Moisture: Use anhydrous solvents and tightly sealed vials with PTFE-lined caps to prevent the introduction of moisture, which can cause hydrolysis of the compound.

Assessing Long-Term Stability

For long-term or critical studies, it is advisable to periodically check the stability of your stock solution. This can be done by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.

Workflow for Preparing Working Solutions

The high-concentration primary stock solution is typically diluted to a lower concentration (working solution) in a suitable buffer or cell culture medium for immediate use in experiments.

Diagram of the Dilution Workflow

Caption: Workflow for stock and working solution preparation.

Note on Solvent Effects: When preparing the final working solution, ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system being studied (typically <0.5% v/v).

Conclusion

The preparation of accurate and stable stock solutions is a fundamental yet critical step in drug discovery and life sciences research. By following a systematic approach to determine solubility and employing best practices for preparation and storage, researchers can ensure the quality and reliability of their experimental data when working with novel isoquinoline derivatives.

References

- Sigma-Aldrich. (n.d.). Isoquinoline Safety Data Sheet.

-

PubChem. (n.d.). Isoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

- Li, W., & Li, N. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews, 40(6), 2294-2342.

Sources

Technical Support Center: Troubleshooting 1-((Methylamino)methyl)isoquinolin-6-ol Synthesis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of 1-((methylamino)methyl)isoquinolin-6-ol, a critical building block and intermediate in kinase inhibitor development.

Synthetic Workflow Overview

The standard scalable route involves a three-step sequence starting from 1[1]. Alternative 2 exist[2], but the radical bromination-amination-deprotection sequence remains the most robust choice for standard laboratory scale execution.

Fig 1: Three-step synthesis workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Troubleshooting FAQs

Q1: Why am I observing a complex mixture and low yield during the NBS bromination step?

Causality: The benzylic position of 6-methoxy-1-methylisoquinoline is highly activated. If the concentration of N-bromosuccinimide (NBS) is too high, or if the reaction is left unchecked, the radical intermediate rapidly undergoes overbromination to form a 1-(dibromomethyl) byproduct. Additionally, the electron-rich nature of the 6-methoxyisoquinoline core can lead to electrophilic aromatic bromination at C5 or C7 if trace HBr is present in the reaction mixture. Solution: Maintain strict stoichiometric control (0.95 equivalents of NBS) to ensure the starting material is slightly in excess. Use a radical initiator like AIBN, perform the reaction in a degassed halogenated solvent (e.g., CCl4 or PhCF3) under reflux, and quench the reaction immediately once LC-MS indicates maximum mono-brominated product.

Q2: My amination step yields less than 30% of the desired product, with heavy impurities. How can I prevent this?

Causality: This is a classic over-alkylation issue (Menschutkin reaction). Primary amines (such as methylamine) react with alkyl halides to form secondary amines. However, the resulting secondary amine is more nucleophilic and sterically unhindered enough to react with a second molecule of the alkyl bromide, forming a tertiary bis-alkylated byproduct. Solution: The concentration of the electrophile must be kept infinitely low relative to the nucleophile. Use a massive excess of methylamine (20–40 equivalents) and employ an "inverse addition" technique—adding the bromide dropwise to the cold amine solution over an extended period.

Q3: After BBr3 deprotection, my mass recovery is extremely low. Where is the product?

Causality: There are two primary mechanisms for product loss here, primarily driven by the 3[3]:

-

Boron Complexation: Boron tribromide forms highly stable Lewis acid-base complexes with both the newly formed phenoxide and the secondary amine. Standard aqueous workups often fail to break these complexes, leaving the product trapped in the aqueous layer or as an insoluble emulsion.

-

Amphoteric Nature: The final molecule contains a basic secondary amine (pKa ~9.5) and an acidic phenol (pKa ~9.5). At neutral pH, it exists as a highly water-soluble zwitterion. Solution: Quench the BBr3 reaction carefully with methanol. This drives a transesterification reaction, converting the boron complexes into volatile trimethyl borate [B(OMe)3], which can be removed under reduced pressure. Avoid liquid-liquid extraction; instead, isolate the product using Strong Cation Exchange (SCX) chromatography or precipitate it as a hydrochloride salt.

Quantitative Data: Amination Optimization

The table below summarizes the effect of stoichiometry and addition rate on the yield of the amination step, validating the necessity of the inverse addition protocol.

| Reagent Equivalents | Addition Method | Solvent | Temp (°C) | Yield of Mono-alkylated (%) | Yield of Bis-alkylated (%) |

| 2.0 eq CH3NH2 | Direct (All at once) | THF | 25 | 25% | 60% |

| 5.0 eq CH3NH2 | Direct (All at once) | THF | 25 | 45% | 40% |

| 20.0 eq CH3NH2 | Direct (All at once) | MeOH | 0 to 25 | 72% | 15% |

| 20.0 eq CH3NH2 | Inverse (Dropwise) | MeOH | 0 | 89% | <5% |

Validated Experimental Protocols

Protocol A: 1-(Bromomethyl)-6-methoxyisoquinoline

Self-Validating Check: The reaction mixture shifts from orange to pale yellow as NBS is consumed and succinimide floats to the surface.

-

Dissolve 4 (10.0 g, 57.7 mmol)[4] in anhydrous trifluorotoluene (150 mL).

-

Add N-bromosuccinimide (9.75 g, 54.8 mmol, 0.95 eq) and AIBN (0.47 g, 2.8 mmol, 0.05 eq).

-

Degas the mixture with nitrogen for 10 minutes.

-

Heat the mixture to 85°C under nitrogen for 3 hours. Monitor strictly by LC-MS.

-

Cool to 0°C, filter off the precipitated succinimide, and concentrate the filtrate under reduced pressure.

-

Purify immediately via flash chromatography (silica gel, Hexanes/EtOAc) to afford the mono-brominated product.

Protocol B: 1-((Methylamino)methyl)-6-methoxyisoquinoline

Self-Validating Check: Complete consumption of the bromide starting material by TLC (ninhydrin stain will show a dark spot for the secondary amine).

-

Prepare a solution of methylamine (33% w/w in absolute ethanol, 100 mL, ~800 mmol, >14 eq).

-

Cool the amine solution to 0°C in an ice bath under nitrogen.

-

Dissolve 1-(bromomethyl)-6-methoxyisoquinoline (14.5 g, 57.5 mmol) in anhydrous THF (50 mL).

-

Add the bromide solution dropwise to the stirring methylamine solution over 2 hours using an addition funnel (Inverse Addition).

-

Stir for an additional 1 hour at 0°C, then allow to warm to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess methylamine and ethanol.

-

Dissolve the residue in CH2Cl2, wash with 1M NaOH to ensure the amine is free-based, dry over Na2SO4, and concentrate.

Protocol C: 1-((Methylamino)methyl)isoquinolin-6-ol (Deprotection)

Self-Validating Check: The addition of methanol will cause vigorous bubbling (HBr gas evolution) and the dissolution of the gummy boron complex into a clear solution.

-

Dissolve 1-((methylamino)methyl)-6-methoxyisoquinoline (10.0 g, 49.4 mmol) in anhydrous CH2Cl2 (200 mL) and cool to -78°C under nitrogen.

-

Carefully add 3 (1.0 M in CH2Cl2, 150 mL, 150 mmol, 3.0 eq) dropwise[3].

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture back to -78°C. Crucial Step: Quench the reaction by the extremely slow, dropwise addition of anhydrous methanol (50 mL).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Concentrate the mixture to dryness under reduced pressure to remove volatile B(OMe)3.

-

Re-dissolve the residue in methanol (100 mL) and concentrate again (repeat 3 times to ensure complete boron removal).

-

Purify the crude residue using an SCX (Strong Cation Exchange) cartridge, washing with methanol and eluting the product with 2M ammonia in methanol. Concentrate to afford the pure target compound.

References

-

Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes - ACS Publications.1

-

Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines - PubMed. 2

-

Tribromoborane-methyl sulfide | 29957-59-3 - Benchchem. 3

-

Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate - RSC Publishing. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]